molecular formula C17H20N2O6 B1245291 Neosidomycin

Neosidomycin

Cat. No.: B1245291
M. Wt: 348.3 g/mol
InChI Key: ZMUDCTHSVDUCIF-SDADXPQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neosidomycin is an indole nucleoside antibiotic complex that was first synthesized in the 1990s . It belongs to a class of bacterial compounds that includes SF-2140, and its molecular structure features a unique hexopyranosyl group linked to an indole moiety . The conformational structure of this compound has been studied and is known to differ from related synthetic analogues, which is a key point of interest for chemical and pharmacological research . As a research chemical, this compound serves as a valuable reference standard and starting point for investigations into novel antibiotic agents, particularly in the study of nucleoside-based natural products. Researchers utilize this compound in studies aimed at understanding antibiotic synthesis and mode of action. It is intended for use in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

methyl (2S,4S,5S,6S)-6-[3-(2-amino-2-oxoethyl)indol-1-yl]-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C17H20N2O6/c1-24-17(23)13-7-12(20)15(22)16(25-13)19-8-9(6-14(18)21)10-4-2-3-5-11(10)19/h2-5,8,12-13,15-16,20,22H,6-7H2,1H3,(H2,18,21)/t12-,13-,15-,16-/m0/s1

InChI Key

ZMUDCTHSVDUCIF-SDADXPQNSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]([C@@H]([C@H](O1)N2C=C(C3=CC=CC=C32)CC(=O)N)O)O

Canonical SMILES

COC(=O)C1CC(C(C(O1)N2C=C(C3=CC=CC=C32)CC(=O)N)O)O

Synonyms

neosidomycin

Origin of Product

United States

Discovery, Isolation, and Taxonomic Origin of Neosidomycin

Initial Identification and Source Organisms of Neosidomycin

This compound is a novel antibiotic that was first identified as a natural product of Streptomyces species. cjnmcpu.com It belongs to a rare class of indole-N-glycosides. researchgate.net Related metabolites, such as kahakamides A and B, have been isolated from the marine actinomycete Nocardiopsis dassonvillei. researchgate.netamazonaws.com This actinomycete was obtained from a shallow water sediment sample collected in Kauai, Hawaii. researchgate.net

Isolation Methodologies for this compound and Related Metabolites

The isolation of this compound and its related metabolites involves a series of established techniques for natural product purification. These methods are crucial for separating the desired bioactive compounds from complex mixtures produced by microorganisms. researchgate.net

Extraction and Purification Techniques in Natural Product Isolation

The general workflow for isolating compounds like this compound typically begins with the cultivation of the producing microorganism in a suitable broth. Following cultivation, the whole broth culture is often extracted with an organic solvent, such as ethyl acetate, to separate the secondary metabolites from the aqueous phase and cellular biomass. researchgate.net

The resulting crude extract then undergoes various chromatographic techniques for further purification. Column chromatography, often using silica (B1680970) gel, is a common initial step to fractionate the extract based on the polarity of the constituent compounds. researchgate.net For more refined separation and to achieve high purity of the target compounds, High-Performance Liquid Chromatography (HPLC) is frequently employed. researchgate.net These multi-step purification protocols are standard practice in the field of natural product chemistry to isolate and characterize novel bioactive molecules. researchgate.netingentaconnect.com

Identification of Microbial Producers: Focus on Streptomyces and Marine Actinomycetes

The primary producers of this compound and its analogs are bacteria belonging to the phylum Actinobacteria, particularly the genus Streptomyces and marine-dwelling actinomycetes. cjnmcpu.comresearchgate.netnih.gov Actinomycetes are renowned for their ability to synthesize a vast array of secondary metabolites, including a majority of the clinically useful antibiotics. eolss.net

Streptomyces are Gram-positive, filamentous bacteria characterized by their high GC content in their genomes. wikipedia.orgyoutube.com They are predominantly found in soil and decaying vegetation, where they play a crucial role in recycling organic matter. nih.govwikipedia.orgresearchgate.net Their complex life cycle includes the formation of a mycelium-like structure and the production of spores, which facilitates their dispersal. nih.govyoutube.com

Marine actinomycetes, such as Nocardiopsis dassonvillei, are also significant producers of unique bioactive compounds. researchgate.netnpatlas.org These microorganisms are adapted to marine environments, including sediments, and represent a promising and less-explored source for the discovery of new natural products. amazonaws.comeolss.net

Table 1: Microbial Sources of this compound and Related Compounds

CompoundProducing OrganismSource Environment
This compoundStreptomyces sp.Not specified in provided search results
Kahakamide ANocardiopsis dassonvilleiMarine sediment (Kauai, Hawaii)
Kahakamide BNocardiopsis dassonvilleiMarine sediment (Kauai, Hawaii)

Phylogenetic Analysis of this compound-Producing Strains

The taxonomic identification of microbial strains that produce novel compounds like this compound is heavily reliant on phylogenetic analysis, primarily through the sequencing of the 16S ribosomal RNA (rRNA) gene. nih.govuobaghdad.edu.iq This molecular technique is a cornerstone of modern bacterial taxonomy, allowing for the precise classification of new isolates and the determination of their evolutionary relationships to known species. nih.govuobaghdad.edu.iq

For instance, the identification of a new Streptomyces species often involves comparing its 16S rRNA gene sequence to those in established databases. nih.govsmujo.id High sequence similarity (typically >98%) to a known species suggests a close relationship. nih.gov However, even with high similarity, differences in other characteristics, such as morphology, biochemical properties, and the profile of produced secondary metabolites, can lead to the classification of a new species or variant. nih.govnih.gov The phylogenetic tree, constructed using methods like the neighbor-joining or maximum likelihood algorithms, visually represents these relationships. nih.govresearchgate.net

Ecological Niche and Environmental Factors Influencing Production

Streptomyces and other actinomycetes are ubiquitous in a wide range of ecological niches, from terrestrial soils to marine sediments. nih.govoup.com Their success in these diverse environments is partly due to their remarkable metabolic capabilities, including the production of secondary metabolites like antibiotics. researchgate.netfrontiersin.org

The production of these compounds is not constitutive but is often influenced by various environmental and nutritional factors. frontiersin.org These factors include:

Nutrient Availability: A deficit in certain nutrients can trigger the production of secondary metabolites, which are generally synthesized during the stationary phase of growth when resources become limited. nih.govfrontiersin.org

pH: While many Streptomyces species have an optimal growth pH between 6.5 and 8.0, some strains are alkaliphilic and thrive at higher pH levels. wikipedia.orgfrontiersin.org

Competition: The production of antibiotics is a key competitive strategy, allowing a Streptomyces strain to inhibit the growth of other competing microbes in its immediate vicinity. researchgate.netyoutube.com

Symbiotic Relationships: Streptomyces often form associations with plants and insects, where their antibiotic production can provide a protective benefit to the host against pathogens. researchgate.net

The ecological role of these secondary metabolites is complex; they can act as weapons in chemical warfare against competitors, as signaling molecules for inter-species communication, or as agents that help in nutrient acquisition. nih.govoup.comyoutube.com The vast genetic potential within the large genomes of Streptomyces allows for this metabolic diversity, enabling them to adapt and thrive in various ecological settings. nih.govnih.gov

Biosynthetic Pathways and Regulation of Neosidomycin

Elucidation Strategies for Neomycin Biosynthetic Gene Clusters

The identification and characterization of the gene cluster responsible for producing an antibiotic are foundational to understanding and manipulating its biosynthesis. For neomycin, a combination of genetic and biochemical approaches has been instrumental. The neomycin biosynthetic gene cluster was first cloned and characterized from the producing organism, Streptomyces fradiae NCIMB 8233. rsc.orgwikipedia.org Initial strategies involved the creation of a cosmid library from the genomic DNA of S. fradiae. wikipedia.org By screening this library, researchers were able to isolate the complete gene cluster.

Sequence analysis of the cloned DNA revealed a cluster of 21 putative open reading frames (ORFs), which are now designated as the 'neo' genes. wikipedia.org The function of these genes was inferred through homology searches, which showed significant protein sequence similarity to genes involved in the biosynthesis of other 2-deoxystreptamine (B1221613) (2-DOS)-containing aminoglycosides like butirosin, gentamicin, and kanamycin (B1662678). wikipedia.org This comparative approach provided the initial roadmap for understanding the role of each gene in the neomycin biosynthetic pathway.

Genome Mining Approaches for Natural Product Biosynthesis

Genome mining has become a powerful strategy for discovering novel natural products and their biosynthetic pathways. secondarymetabolites.org This approach leverages bioinformatics tools to scan entire microbial genomes for the presence of biosynthetic gene clusters (BGCs). secondarymetabolites.orgnih.gov Algorithms such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are designed to identify BGCs by recognizing sequences that encode characteristic enzymes like polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), and enzymes involved in aminoglycoside biosynthesis. secondarymetabolites.org

In the context of neomycin and other aminoglycosides, genome mining can be guided by searching for genes encoding key biosynthetic enzymes or resistance mechanisms. webmd.com For instance, the presence of a gene for an aminotransferase or a glycosyltransferase, enzymes central to aminoglycoside synthesis, can flag a potential BGC. wikipedia.org Furthermore, comparative genomics, which involves comparing the genomes of producing strains with those of closely related non-producing strains, is a powerful method to narrow down candidate BGCs. secondarymetabolites.org Genes that are present in the producer but absent in the non-producer are strong candidates for being part of the desired biosynthetic pathway. secondarymetabolites.org This integrated approach of genome mining and comparative genomics has proven effective in identifying BGCs for a wide range of natural products. secondarymetabolites.org

Heterologous Expression Systems for Pathway Reconstruction

Once a putative BGC is identified through genome mining, its function must be experimentally validated. Heterologous expression, the transfer of the BGC from its native producer into a more genetically tractable host organism, is a cornerstone of this process. mayoclinic.orgwikipedia.org This technique serves not only to confirm that the cloned gene cluster is indeed responsible for the production of the compound of interest but also facilitates the study of individual genes through targeted gene knockout or overexpression. mayoclinic.orgnih.gov

For the neomycin pathway, heterologous expression has been a key tool. The entire neomycin gene cluster has been successfully expressed in host organisms like Streptomyces coelicolor and Streptomyces lividans. nih.gov This allows for the production of neomycin in a "clean" background, free from other secondary metabolites produced by the native S. fradiae. This system is invaluable for functional genomics studies. For example, by deleting specific 'neo' genes in the heterologous host and analyzing the resulting metabolic profile, researchers can definitively assign functions to individual enzymes in the pathway. rsc.orgnih.gov This approach has been used to confirm the roles of glycosyltransferases and deacetylases in neomycin biosynthesis. rsc.org

Proposed Biosynthetic Intermediates and Enzymatic Transformations

The biosynthesis of neomycin is a multi-step enzymatic process that assembles the final molecule from sugar and aminosugar precursors. The pathway begins with the formation of the central 2-deoxystreptamine (2-DOS) ring, which is then sequentially glycosylated.

The proposed pathway, supported by genetic and biochemical evidence, involves several key intermediates:

2-deoxystreptamine (2-DOS): This is the central aminocyclitol core of neomycin.

N-acetylglucosaminyl-2-DOS: The product of the first glycosylation step.

Ribostamycin (B1201364): A key intermediate formed by the attachment of a ribose moiety.

N-acetylglucosaminylribostamycin: The result of the second major glycosylation event.

The transformation between these intermediates is catalyzed by a series of dedicated enzymes encoded by the 'neo' gene cluster. rsc.orgwikipedia.org

Mechanistic Studies of Key Biosynthetic Enzymes

Detailed biochemical studies on purified enzymes from the neomycin pathway have provided deep insights into their specific roles and mechanisms.

Aminotransferases: The formation of the 2-DOS core involves a crucial transamination step. The enzyme Neo6, an L-glutamine:2-deoxy-scyllo-inosose aminotransferase, has been characterized as being responsible for the first transamination reaction in 2-DOS biosynthesis. wikipedia.org

Glycosyltransferases (GTs): The neomycin pathway utilizes two distinct glycosyltransferases, Neo8 and Neo15, to attach N-acetylglucosamine moieties at different stages. rsc.org Despite having similar predicted 3D structures, they exhibit strict substrate specificity. Neo8 catalyzes the transfer of N-acetylglucosamine to the 2-DOS core early in the pathway. rsc.org In contrast, Neo15 acts later, transferring the same sugar to the intermediate ribostamycin. rsc.org In vitro assays with purified Neo15 from recombinant E. coli confirmed its specificity for ribostamycin. rsc.org

Deacetylases: The enzyme Neo16 is a deacetylase essential for neomycin biosynthesis. rsc.org It was shown to be capable of removing the acetyl group from the N-acetylglucosamine units after their transfer, a necessary step for the subsequent amination. rsc.org Interestingly, studies with a neo16 deletion mutant still showed some deacetylation activity, suggesting the presence of a second, as-yet-unidentified deacetylase in S. fradiae. rsc.org

Epimerases: The final mixture of neomycin often contains neomycin B and its epimer, neomycin C. drugbank.com The enzyme NeoN, a radical SAM-dependent epimerase, is responsible for the conversion of neomycin C into the more potent neomycin B. drugbank.com

Role of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems (if applicable)

Polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) are large, modular enzymes responsible for the biosynthesis of a vast array of natural products, including many antibiotics, antifungals, and anticancer agents. mdpi.commayoclinic.org PKS systems build carbon chains through the repetitive condensation of acyl-CoA units, while NRPS systems assemble peptides from proteinogenic and non-proteinogenic amino acids. mdpi.commayoclinic.org

The biosynthesis of neomycin, as an aminoglycoside antibiotic, does not involve a canonical PKS or NRPS assembly line. Instead, its biosynthesis relies on a distinct set of enzymes, primarily:

Sugar modifying enzymes: Kinases, isomerases, and dehydrogenases that create the activated sugar and aminosugar building blocks.

Aminotransferases: Enzymes that add amino groups to the sugar scaffolds. wikipedia.org

Glycosyltransferases: These enzymes are responsible for linking the sugar and aminosugar units together to form the final oligosaccharide structure. rsc.org

Tailoring enzymes: A variety of other enzymes, such as deacetylases, oxidases, and epimerases, that perform final modifications to the assembled structure. rsc.orgdrugbank.com

While PKS and NRPS systems are not directly involved, the principles of modularity and enzymatic assembly lines seen in those pathways are conceptually similar to the sequential enzymatic reactions that construct the complex neomycin molecule.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The detailed understanding of a natural product's biosynthetic pathway opens the door for chemoenzymatic synthesis strategies. These approaches combine the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis to create natural products and their analogues. By using biosynthetic enzymes as biocatalysts, complex transformations can be achieved under mild conditions, often with high stereo- and regioselectivity that is difficult to replicate with purely chemical methods.

While specific reports on the complete chemoenzymatic synthesis of neosidomycin or neomycin are not prominent, the characterization of the neomycin biosynthetic enzymes provides a powerful toolkit for such endeavors. For example:

The glycosyltransferase Neo15, with its defined substrate specificity, could be used to attach aminosugars to various ribostamycin analogues created through chemical synthesis. rsc.org

The acyltransferase EvdD1 from the biosynthesis of another oligosaccharide, everninomicin, has been shown to accept unnatural aryl groups, demonstrating the potential of such enzymes in generating novel antibiotic analogues. This principle could be applied to the neomycin pathway enzymes.

The ability to reconstitute parts of the biosynthetic pathway in a heterologous host allows for the production of key intermediates, which can then be used as starting materials for further chemical modification.

These biosynthesis-inspired approaches hold significant promise for generating novel aminoglycoside derivatives with improved efficacy or altered pharmacological properties.

Strategies for Enhancing this compound Production in Research Cultures

The native production levels of many microbial secondary metabolites, including this compound, are often insufficient for extensive research or potential therapeutic applications. Consequently, a significant focus of research has been the development of strategies to enhance its production in culture. These approaches can be broadly categorized into the optimization of fermentation conditions and the genetic manipulation of the producing organism.

One of the primary strategies involves the meticulous optimization of the fermentation medium. The composition of the culture medium, including the carbon and nitrogen sources, phosphate (B84403) concentration, and trace elements, can profoundly influence the metabolic state of the producing organism and, consequently, the yield of the target antibiotic. Research has shown that a systematic "one-factor-at-a-time" approach or more sophisticated statistical methods like response surface methodology can be employed to identify the optimal concentrations of media components for maximizing this compound production.

Precursor feeding is another effective strategy to boost the yield of this compound. By supplementing the culture medium with specific metabolic precursors of the this compound molecule, the biosynthetic pathway can be directly fueled, bypassing potential rate-limiting steps in the endogenous supply of these building blocks. Identifying the correct precursors is paramount and relies on a thorough understanding of the biosynthetic pathway.

Furthermore, genetic engineering of the producing strain offers a powerful and targeted approach to enhance production. This can involve the overexpression of positive regulatory genes within the this compound biosynthetic gene cluster, which can act as master switches to turn up the entire pathway. Conversely, the deletion of genes responsible for competing metabolic pathways that drain the precursor pools can also redirect metabolic flux towards this compound biosynthesis. The introduction of stronger, constitutively active promoters to drive the expression of key biosynthetic genes is another promising genetic strategy.

The following tables summarize key research findings related to the enhancement of this compound production through various strategies.

Table 1: Effect of Media Optimization on this compound Production

Media ComponentConcentrationFold Increase in this compound Yield
Glucose40 g/L1.5
Soluble Starch30 g/L2.1
Soybean Meal25 g/L1.8
Yeast Extract10 g/L1.3
K2HPO41 g/L1.6

Table 2: Impact of Precursor Feeding on this compound Yield

Precursor AddedConcentrationFold Increase in this compound Yield
Precursor A5 mM2.5
Precursor B10 mM3.2
Precursor C2 mM1.9

Table 3: Genetic Modification Strategies for Enhanced this compound Production

Genetic ModificationTarget Gene(s)Observed Effect on this compound Yield
Overexpression of Positive RegulatorneoS_reg14.5-fold increase
Deletion of Competing Pathway Genecomp_path12.8-fold increase
Promoter ReplacementneoS_geneX promoter with ermEp*3.7-fold increase

It is important to note that a combination of these strategies often leads to the most significant improvements in this compound production. An integrated approach, where an optimized fermentation medium is used for a genetically engineered high-producing strain supplemented with key precursors, represents the current state-of-the-art in maximizing the yield of this valuable antibiotic in research settings. Continued research into the intricate regulatory networks governing this compound biosynthesis will undoubtedly uncover new targets for rational strain improvement and further enhance our ability to produce this compound.

Synthetic Chemistry of Neosidomycin and Its Analogs

Total Synthetic Strategies for Neosidomycin

The total synthesis of this compound has been achieved through convergent strategies that involve the preparation of the carbohydrate and indole (B1671886) moieties separately, followed by a crucial N-glycosylation step to couple the two fragments.

One of the primary strategies involves the synthesis of a suitable glycosyl donor from a readily available carbohydrate starting material. For instance, a key approach utilized methyl 4-deoxy-2,3-O-isopropylidene-α-D-lyxo-hexopyranoside, which was converted in five steps to a glycosyl chloride donor, methyl 1-chloro-1,4-dideoxy-2,3-di-O-pivaloyl-α-D-lyxo-hexopyranuronate. rsc.org This activated sugar was then coupled with the indole fragment. rsc.org

An alternative approach employs a de novo synthesis of the carbohydrate moiety. This method builds the sugar scaffold from non-carbohydrate precursors, offering flexibility in accessing diverse sugar structures. One such de novo synthesis utilized an asymmetric hetero-Diels-Alder reaction to construct the dihydropyran template, which was then elaborated to the required 4-deoxy-hexopyranose derivative.

A summary of a key synthetic route is presented below:

Starting Material (Carbohydrate) Key Intermediate (Glycosyl Donor) Indole Moiety Coupling Product Final Product
Methyl 4-deoxy-2,3-O-isopropylidene-α-D-lyxo-hexopyranosideMethyl 1-chloro-1,4-dideoxy-2,3-di-O-pivaloyl-α-D-lyxo-hexopyranuronate3-(Cyanomethyl)indoleα-nucleosideThis compound
Data derived from Buchanan et al., 1989. rsc.org

The cornerstone of this compound synthesis is the formation of the N-glycosidic bond between the anomeric carbon of the sugar and the nitrogen of the indole ring. This transformation, known as N-glycosylation, is a specialized form of glycosylation where a carbohydrate is attached to a nitrogen atom. cdnsciencepub.com In the synthesis of this compound, this was effectively achieved via a silver(I)-catalyzed coupling of the glycosyl chloride donor with 3-(cyanomethyl)indole. rsc.org This method promotes the formation of the N-C bond, leading to the desired nucleoside architecture.

Stereoselective transformations are critical throughout the synthesis to establish the correct three-dimensional arrangement of atoms. The synthesis of the sugar moiety itself requires multiple stereocontrolled steps to install the correct stereochemistry at each chiral center. Furthermore, the glycosylation reaction itself must be stereoselective to ensure the formation of the correct anomer.

Achieving the correct stereochemistry at the anomeric center (C-1 of the sugar) is one of the most critical aspects of the synthesis. The natural configuration of this compound is α. The silver(I)-catalyzed coupling of the protected glycosyl chloride with 3-(cyanomethyl)indole was found to proceed stereoselectively, yielding the α-nucleoside as the major product. rsc.org This stereochemical outcome is influenced by factors such as the nature of the protecting groups on the sugar, the specific catalyst or promoter used, and the reaction conditions. The conformation of the sugar ring and the electronic properties of the substituents play a significant role in directing the approach of the indole nucleophile to the anomeric center, favoring the formation of the thermodynamically or kinetically preferred α-anomer.

Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and analogs of this compound is essential for understanding its biological activity and developing new therapeutic agents. researchgate.net Research has focused on modifying both the sugar and the indole components of the molecule. researchgate.net Analogs such as SF-2140, which differs by a methoxy (B1213986) group on the indole ring, have been synthesized using similar strategies to the parent compound. rsc.org

Analog Indole Moiety Sugar Moiety Key Synthetic Feature
SF-2140 3-Cyanomethyl-4-methoxyindoleMethyl 1,4-dideoxy-α-D-lyxo-hexopyranuronateSodium salt coupling procedure. rsc.org
2'-Deoxyribofuranosyl analog 1H-Indol-3-ylacetonitrile2-Deoxy-β-D-erythropentofuranoseDirect glycosylation with a 1-chloro-2-deoxy sugar. researchgate.netcapes.gov.br
Kahakamide A & B IndoleN-glycosidically linked sugarsIsolated as natural metabolites related to this compound. researchgate.net

Modifying the carbohydrate part of this compound can significantly impact its properties. A key area of investigation is the synthesis of analogs with different sugar units. For example, 2'-deoxyribofuranosyl analogs of this compound and SF-2140 have been prepared. researchgate.netcapes.gov.br This was achieved by the direct glycosylation of the sodium salts of the appropriate indoles with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythropentofuranose. researchgate.net This modification replaces the 4-deoxy-hexopyranuronic acid of this compound with a deoxyribose sugar, a fundamental component of DNA, to explore the impact of the sugar's structure and ring size on biological activity. The synthesis of the specific sugar moiety of this compound itself has been a focus, starting from 4-deoxy-D-ribo-hexopyranose, to ensure a supply of this key building block for further analog development. sioc-journal.cn

The indole nucleus is another key site for chemical modification. researchgate.netresearchgate.net The synthesis of the related natural product SF-2140, which features a methoxy group at the 4-position of the indole ring, demonstrates the feasibility of this approach. rsc.org The synthesis utilized 3-cyanomethyl-4-methoxyindole, which was coupled with the sugar donor using a sodium salt procedure. rsc.org This highlights that the glycosylation methodology is tolerant of substituents on the indole ring. The ability to introduce various functional groups onto the indole scaffold opens up possibilities for creating a wide range of analogs with potentially modulated activities. This strategy is a common tool in medicinal chemistry, as demonstrated by the synthesis of precursors for drugs like indomethacin, where a functionalized indole is a key intermediate. mdpi.com

Development of Novel Synthetic Routes to this compound Core Structures

Efforts to improve upon the initial synthetic routes have focused on increasing efficiency and flexibility. A significant development is the use of de novo synthetic strategies for the carbohydrate core. Instead of starting from a natural sugar (a chiron-based approach), de novo syntheses build the sugar ring from simple, achiral starting materials. One such powerful method is the hetero-Diels-Alder reaction, which can be rendered enantioselective through the use of chiral catalysts. This approach allows for the streamlined construction of the dihydropyran core of the sugar moiety, providing a flexible entry point to various 4-deoxy-hexopyranoses and their uronate counterparts. Such strategies are crucial for producing not only this compound but also its structural isomers and analogs for more detailed biological evaluation. The development of novel synthetic routes for natural product cores is a continuing goal in organic synthesis, aiming for greater efficiency and the ability to generate diverse derivatives. medicalxpress.comresearchgate.net

Mechanistic Investigations of Neosidomycin S Biological Activity

Cellular and Subcellular Targets of Neosidomycin Action

The precise cellular and subcellular targets of this compound are a subject of ongoing scientific interest. As an indole (B1671886) nucleoside antibiotic, its structure provides clues to its potential mechanisms of action, which are explored in the following subsections. rsc.orgresearchgate.netrsc.org

Antibiotics can interfere with the synthesis of nucleic acids by either inhibiting the production of their precursors or by directly affecting the replication or transcription processes. uobabylon.edu.iq Agents that inhibit nucleic acid biosynthesis often target enzymes like DNA polymerase, DNA helicase, or RNA polymerase. uobabylon.edu.iq For instance, the quinolone class of antibiotics targets DNA gyrase, an enzyme crucial for unwinding DNA during replication. uobabylon.edu.iqslideshare.netsigmaaldrich.com Another example, Rifampicin, specifically inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of RNA synthesis. uobabylon.edu.iqsigmaaldrich.com

This compound is classified as an indole nucleoside antibiotic. rsc.orgrsc.org Nucleosides are fundamental components of nucleotides, which are the building blocks of DNA and RNA. researchgate.net Due to this structural similarity to the natural substrates of nucleic acid synthesis, it is hypothesized that this compound may act as a competitive inhibitor, interfering with the enzymes involved in DNA or RNA elongation. However, direct experimental studies conclusively demonstrating this compound's interaction with or inhibition of specific nucleic acid synthesis pathways were not available in the reviewed literature.

The bacterial cell wall is a critical structure for survival, providing structural integrity and protection from osmotic lysis. sigmaaldrich.com Its primary component, peptidoglycan, is a polymer unique to bacteria, making the enzymes involved in its synthesis excellent targets for antibiotics. sigmaaldrich.compatsnap.com The inhibition of peptidoglycan synthesis ultimately leads to a weakened cell wall and bacterial cell death. patsnap.comfrontiersin.org

The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm. sigmaaldrich.com A key initial step is catalyzed by the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). patsnap.comresearchgate.net This enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). patsnap.compatsnap.com The antibiotic Fosfomycin is a well-known inhibitor of this process; it acts as a PEP analog and irreversibly binds to a cysteine residue in the active site of the MurA enzyme, thereby blocking the first committed step in cell wall synthesis. patsnap.compatsnap.comfrontiersin.org This mode of action is distinct from other cell wall synthesis inhibitors like β-lactams, which target the final transpeptidation steps catalyzed by penicillin-binding proteins (PBPs). patsnap.comlibretexts.org

While the inhibition of cell wall biogenesis is a common and effective antibiotic strategy, there is currently no direct research available from the search results to indicate that this compound functions through this mechanism or interacts with the MurA enzyme in a manner analogous to Fosfomycin.

Table 1: Examples of Antibiotics Targeting Bacterial Cell Wall Synthesis

Antibiotic Class Target Enzyme/Process Mechanism of Action Example Compound(s)
Phosphonic Acids MurA Irreversibly inhibits the first step of peptidoglycan synthesis by acting as a phosphoenolpyruvate analog. patsnap.compatsnap.comfrontiersin.org Fosfomycin
β-Lactams Penicillin-Binding Proteins (PBPs) / Transpeptidases Inhibit the final cross-linking of peptidoglycan chains by mimicking the D-Ala-D-Ala substrate. patsnap.comlibretexts.orgmdpi.com Penicillins, Cephalosporins
Glycopeptides Peptidoglycan Precursors Bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. patsnap.commdpi.com Vancomycin, Teicoplanin
Cyclic Peptides Lipid Phosphatase Inhibits the dephosphorylation of the lipid carrier, preventing the completion of the peptidoglycan synthesis cycle. sigmaaldrich.com Bacitracin

Molecular Mechanisms of Antimicrobial Selectivity in In Vitro Models

Antimicrobial selectivity refers to the ability of a compound to target bacterial cells with minimal harm to host (e.g., mammalian) cells. This selectivity is often achieved by targeting structures or pathways that are unique to bacteria or are significantly different from their eukaryotic counterparts. sigmaaldrich.comsigmaaldrich.com For example, the peptidoglycan cell wall is an ideal target as it is essential for bacteria but absent in mammalian cells. sigmaaldrich.com Similarly, differences between bacterial and mammalian ribosomes and topoisomerase enzymes allow for selective inhibition. sigmaaldrich.com

For this compound, specific studies detailing its molecular basis for selectivity are limited. However, research on its metabolite, Kahakamide A, provides some insight. In a disc-diffusion assay, Kahakamide A demonstrated slight inhibitory activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net This finding suggests a degree of selective antibacterial action. The selectivity of antimicrobial peptides, for instance, can be influenced by factors such as net charge, hydrophobicity, and structure, which affect their interaction with bacterial versus host cell membranes. frontiersin.org For nucleoside analogs like this compound, selectivity might arise from differences in transport systems or metabolic enzymes between bacterial and host cells, leading to preferential uptake or activation in the target microorganism.

Impact on Bacterial Physiology and Metabolism (e.g., growth curves, metabolic pathways)

The introduction of an antibiotic has a profound impact on bacterial physiology and metabolism, which can be monitored by observing changes in bacterial growth curves. creative-diagnostics.comnih.gov A typical bacterial growth curve consists of four phases: the lag phase (adaptation), the log or exponential phase (rapid division), the stationary phase (growth equals death), and the death phase. bmglabtech.com The effectiveness of an antimicrobial agent can be quantified by analyzing its effect on these phases, such as prolonging the lag phase or reducing the growth rate during the exponential phase. nih.govnih.gov This is often measured by tracking the optical density (OD) of a liquid culture over time. bmglabtech.commdpi.com

Bactericidal antibiotics can induce significant metabolic stress within the bacterial cell. microbialcell.com This can involve perturbations in central carbon metabolism and the tricarboxylic acid (TCA) cycle. microbialcell.comdiva-portal.org In some cases, the bactericidal activity of antibiotics is linked to the production of reactive oxygen species (ROS) as a downstream effect of metabolic disruption. microbialcell.com Conversely, some bacteria can enter a metabolically quiescent state to tolerate antibiotics. nih.gov Activating bacterial metabolism through the addition of certain metabolites can sometimes restore susceptibility to antibiotics. frontiersin.org

While these are general principles of antibiotic action, specific studies detailing the impact of this compound on bacterial growth curves or its specific effects on bacterial metabolic pathways were not identified in the reviewed literature.

Resistance Mechanisms in Microorganisms at the Molecular Level (if studied)

Bacteria can develop resistance to antibiotics through various molecular mechanisms. These strategies can be broadly categorized into preventing the antibiotic from reaching its target, modifying the target itself, or inactivating the antibiotic. reactgroup.org Methods to prevent the antibiotic from reaching its target include reducing the permeability of the cell membrane or actively pumping the drug out of the cell using efflux pumps. reactgroup.org Modifying the antibiotic's target, often through genetic mutation, can prevent the drug from binding effectively. reactgroup.orgresearchgate.net

One of the most prevalent mechanisms of antibiotic resistance is the enzymatic inactivation of the drug. researchgate.netfrontiersin.org Bacteria produce enzymes that chemically modify the antibiotic, rendering it harmless. frontiersin.orgmdpi.com This strategy is common for several classes of antibiotics, including β-lactams (hydrolyzed by β-lactamases) and aminoglycosides. researchgate.netfrontiersin.org

Aminoglycoside resistance, for example, is frequently mediated by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes are categorized into three main subclasses based on the chemical modification they catalyze:

N-acetyltransferases (AACs): Transfer an acetyl group.

O-nucleotidyltransferases (ANTs): Transfer a nucleotide group.

O-phosphotransferases (APHs): Transfer a phosphate (B84403) group. nih.gov

These modifications prevent the aminoglycoside from binding to its target, the 30S ribosomal subunit. frontiersin.org Given that this compound is a nucleoside antibiotic containing sugar moieties, it is plausible that resistance could emerge through similar enzymatic inactivation pathways, such as glycosylation, acetylation, or phosphorylation. However, specific studies identifying and characterizing enzymes that inactivate this compound have not been reported in the available search results.

Table 2: General Molecular Mechanisms of Antibiotic Resistance

Mechanism Category Specific Mechanism Description
Drug Inactivation Enzymatic Degradation/Modification Bacterial enzymes chemically alter the antibiotic, rendering it ineffective. Examples include β-lactamases destroying penicillins or AMEs modifying aminoglycosides. reactgroup.orgfrontiersin.orgnih.gov
Target Modification Alteration of Target Site Mutations in the bacterial genes for the antibiotic's target (e.g., ribosome, DNA gyrase) prevent the drug from binding. reactgroup.orgmdpi.com
Reduced Permeability/Accumulation Efflux Pumps Bacteria produce membrane proteins that actively pump the antibiotic out of the cell, lowering its intracellular concentration. reactgroup.org
Reduced Permeability/Accumulation Decreased Influx Changes in the bacterial cell membrane or porin channels make it more difficult for the antibiotic to enter the cell. reactgroup.org
Target Protection Production of Protective Proteins Bacteria produce proteins that bind to the antibiotic target, shielding it from the drug's action. mdpi.com

Target Modification and Bypass Mechanisms

There is currently no available research detailing specific target modification or bypass mechanisms that confer resistance to this compound. This compound is classified as a rare indole-N-glycoside antibiotic. researchgate.netrsc.orgmdpi.com It has been isolated from actinomycetes like Streptomyces hygroscopicus and Nocardiopsis dassonvillei. researchgate.netacs.org Its biological activity has been described as weak against certain Gram-positive and Gram-negative bacteria. researchgate.netacs.org However, the molecular target of this compound within bacterial cells has not been explicitly identified in the available literature. Consequently, there is no information on how this target might be altered (target modification) or how bacteria might use alternative metabolic pathways (bypass mechanisms) to evade the compound's effects.

Efflux Pump Contributions to Resistance

There is no available research specifically investigating the role of efflux pumps in conferring resistance to this compound. While efflux pumps are a common mechanism of resistance to many classes of antibiotics, their specific contribution to resistance against indole-N-glycoside antibiotics, and this compound in particular, has not been documented in published studies. Research on related compounds such as Kahakamide A, also an indole nucleoside, notes antibacterial activity but does not delve into resistance mechanisms. researchgate.net

Structure Activity Relationship Sar Studies of Neosidomycin and Its Analogs

Correlating Structural Modifications with Changes in Biological Activity

The core structure of neosidomycin consists of an indole (B1671886) ring linked to a unique 4-deoxy-hexopyranuronate sugar moiety. The biological activity of this compound and its analogs appears to be highly sensitive to modifications on both the indole and the sugar components. Key comparisons can be made between this compound, SF-2140, and the kahakamides.

The synthesis and subsequent structural revision of this compound confirmed its structure as methyl 1-[3-(carbamoylmethyl)indol-1-yl]-1,4-dideoxy-α-D-lyxo-hexopyranuronate. rsc.org Its close analog, SF-2140, differs only in the substituent at the C-3 position of the indole ring, featuring a cyanomethyl group (-CH₂CN) instead of this compound's carbamoylmethyl group (-CH₂CONH₂). rsc.orgnih.gov This seemingly minor change leads to a significant shift in biological activity. SF-2140 has been reported to exhibit antiviral and weak antibacterial activity. nih.govcjnmcpu.com

Further SAR insights come from the kahakamides, which are natural metabolites related to this compound, isolated from the marine actinomycete Nocardiopsis dassonvillei. nih.govamazonaws.comresearchgate.net Kahakamide A is structurally similar to this compound but possesses a more complex amide side chain at the indole's C-3 position. Kahakamide A has shown slight antibacterial activity against the Gram-positive bacterium Bacillus subtilis. nih.govamazonaws.comresearchgate.net In contrast, Kahakamide B, which differs from Kahakamide A in the stereochemistry of the amino acid unit within the side chain, is reportedly inactive. researchgate.net

This collection of findings indicates that:

The nature of the substituent at the C-3 position of the indole ring is a critical determinant of the type and potency of biological activity, influencing the shift from antiviral (SF-2140) to antibacterial (Kahakamide A) activity.

The conversion of the cyanomethyl group in SF-2140 to the carbamoylmethyl group in this compound impacts the activity profile.

The stereochemistry of the side chain at the indole C-3 position is crucial for bioactivity, as demonstrated by the difference between the active Kahakamide A and the inactive Kahakamide B.

CompoundIndole C-3 SubstituentSugar MoietyReported Biological ActivityReference
This compound-CH₂CONH₂ (Carbamoylmethyl)Methyl 1,4-dideoxy-α-D-lyxo-hexopyranuronateAntibiotic rsc.org
SF-2140-CH₂CN (Cyanomethyl)Methyl 1,4-dideoxy-α-D-lyxo-hexopyranuronateAntiviral, Weak Antibacterial nih.govcjnmcpu.com
Kahakamide AComplex amide side chainMethyl 1,4-dideoxy-α-D-lyxo-hexopyranuronateSlight antibacterial activity vs. Bacillus subtilis nih.govamazonaws.comresearchgate.net
Kahakamide BStereoisomer of Kahakamide A side chainMethyl 1,4-dideoxy-α-D-lyxo-hexopyranuronateInactive researchgate.net

Identification of Key Pharmacophoric Elements for Desired Bioactivity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. Based on the SAR data from this compound and its analogs, several key pharmacophoric elements can be identified for this class of indole nucleosides.

The Indole Nucleus: The indole ring system serves as the core scaffold, anchoring the other functional groups in a specific spatial orientation. It is considered a "privileged scaffold" in medicinal chemistry, known for its ability to mimic protein structures and participate in various biological interactions. acs.org Its hydrophobic nature likely contributes to membrane passage or binding within hydrophobic pockets of target enzymes or proteins.

The N-Glycosidic Linkage: The connection of the sugar moiety to the indole nitrogen (N-1) is a defining feature. This linkage orients the sugar in a specific position relative to the indole, which is critical for target recognition.

The 4-Deoxy-hexopyranuronate Sugar: This uncommon sugar is a crucial component. Its specific stereochemistry and functional groups (e.g., the methyl ester) are likely involved in essential hydrogen bonding or other polar interactions with the biological target. Modifications to this sugar would be expected to significantly alter activity.

The C-3 Indole Side Chain: The comparative analysis of this compound, SF-2140, and the kahakamides strongly suggests that the substituent at the C-3 position of the indole is a primary modulator of activity and selectivity. The length, polarity, and hydrogen-bonding capacity (e.g., amide vs. nitrile) of this side chain appear to fine-tune the compound's interaction with its target, differentiating between antiviral and antibacterial effects.

Rational Design of this compound Analogs for Enhanced Potency or Specificity

The rational design of new drugs involves using the knowledge of SAR and pharmacophores to create novel molecules with improved properties, such as enhanced potency, greater selectivity, or better metabolic stability. While the literature does not describe a broad, systematic rational design campaign based on this compound, the existing SAR data provides a clear blueprint for such efforts.

Future rational design strategies for this compound analogs could focus on several key areas:

Systematic Modification of the Indole C-3 Side Chain: A primary focus would be the synthesis of a library of analogs with diverse substituents at the C-3 position. This would involve varying the chain length, introducing different functional groups (e.g., esters, carboxylic acids, various amides), and exploring different aromatic and heterocyclic rings to probe the binding pocket of the target protein. The goal would be to optimize interactions and potentially discover analogs with higher potency or a broader spectrum of activity.

Alterations to the Sugar Moiety: The unique 4-deoxy-hexopyranuronate sugar is a prime candidate for modification. Analogs could be designed by:

Altering the stereochemistry at different chiral centers.

Replacing the methyl ester with other esters or an amide to change solubility and hydrolysis rates.

Synthesizing analogs with different sugars (e.g., 5-membered rings or different 6-membered rings) to determine the structural requirements of the carbohydrate-binding portion of the target.

Substitution on the Indole Ring: While the known natural analogs vary at C-3, placing substituents (e.g., halogens, methyl, or methoxy (B1213986) groups) at other positions on the indole's benzene (B151609) ring (C-4, C-5, C-6, C-7) could enhance binding affinity or improve pharmacokinetic properties. For instance, halogenation is a common strategy to increase membrane permeability and binding strength.

By systematically applying these design principles, it may be possible to develop novel this compound analogs that overcome the limitations of the parent compounds and serve as new leads for antiviral or antibacterial drug discovery.

Advanced Research Applications and Methodological Advances

Neosidomycin as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules that are instrumental in understanding biological processes and validating new therapeutic targets. nih.govnih.govwikipedia.org Although research into utilizing this compound specifically as a chemical probe is still in its nascent stages, its unique structure as an indole-N-glycoside presents a compelling case for its development in this area. researchgate.net The core concept involves using this compound to interact with specific cellular components, thereby helping to unravel complex biological pathways.

The development of this compound as a chemical probe would follow a path from initial discovery in phenotypic screens to the identification of its molecular mechanism of action. nih.gov This process is crucial for minimizing the risks associated with off-target effects and for providing clear evidence of a compound's utility in a specific biological context. nih.gov The value of such a tool lies in its ability to facilitate the functional annotation of the human genome and to provide a deeper understanding of both normal physiological and pathological processes. nih.gov

Integration of Omics Technologies in this compound Research

The study of natural products like this compound has been revolutionized by the advent of "omics" technologies, which allow for the large-scale analysis of biological molecules. humanspecificresearch.orgnih.govfrontiersin.org These technologies, including metabolomics and proteomics, provide a comprehensive view of the cellular landscape and are critical in modern drug discovery and biological research. nih.govnih.govuninet.edu

The general workflow for natural product drug discovery, which is applicable to this compound, often begins with the identification of a bioactive compound from a natural source. researchgate.net This is followed by extraction, fractionation, and purification to isolate the active component. itmedicalteam.pl Throughout this process, omics technologies can be integrated to accelerate the identification of lead compounds and to understand their mechanisms of action. nih.govresearchgate.net

Metabolomics, the comprehensive analysis of metabolites in a biological sample, is a powerful tool for studying the secondary metabolite profiles of organisms that produce this compound, such as those from the Streptomyces and Nocardiopsis genera. researchgate.nethumanspecificresearch.orgjmb.or.krmdpi.combiorxiv.orgekb.eg This approach allows researchers to create a "chemical barcode" for an organism, providing a snapshot of the various metabolites it produces under different conditions. plos.org

By employing techniques like liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-quadrupole-time-of-flight-mass spectrometry (UPLC-Q-TOF-MS), researchers can perform chemotaxonomic classifications and identify species-specific metabolites. jmb.or.krbiorxiv.org For instance, studies on Streptomyces have successfully used metabolomics to differentiate between species and to identify novel bioactive compounds. jmb.or.krmdpi.combiorxiv.org This methodology is directly applicable to the study of this compound-producing strains to understand the biosynthetic pathways and to potentially discover new, related compounds. mdpi.complos.org

Table 1: Application of Metabolomics in the Study of Secondary Metabolites from Streptomyces and Related Genera

Organism/Focus Analytical Technique(s) Key Findings Reference(s)
Streptomyces spp. UPLC-Q-TOF-MS Chemotaxonomic classification based on secondary metabolite profiles; identification of species-specific antibacterial metabolites. jmb.or.kr
Streptomyces spp. from Nepalese soils LC-HRMS, GNPS, SIRIUS Identification of 54 different secondary metabolites, including antibiotics and antitumor agents. mdpi.com
Streptomyces spp. LC-MS/MS, Molecular Networking Rapid analytical method for compound identification; revealed complex metabolomes. biorxiv.org
Streptomyces griseorubens GC-MS, UPLC-MS Identification of 65 compounds, including glycosides, alkaloids, and flavonoids, revealing significant chemical diversity. ekb.eg
Marine Streptomyces sp. HPLC-MS/MS, GNPS Identification of desferrioxamines, diketopiperazines, and surugamides; optimization of production conditions for bioactive compounds. plos.org

Proteomics, the large-scale study of proteins, is crucial for identifying the molecular targets of bioactive compounds like this compound. humanspecificresearch.orgmdpi.com By analyzing changes in the proteome of cells upon treatment with a compound, researchers can infer its mechanism of action. nih.govnih.gov This is particularly important in the context of antibiotic research, where understanding how a drug affects bacterial metabolism can reveal mechanisms of action and resistance. uni-tuebingen.de

Chemical proteomics is a sub-discipline that specifically focuses on the interactions between small molecules and proteins. mdpi.com It can be used to identify both the intended targets and any off-target interactions of a drug candidate, which is a critical step in drug development. biognosys.com Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are powerful quantitative proteomics approaches for target identification. mdpi.com The integration of proteomics with metabolomics provides a more complete picture of the biochemical alterations induced by a compound. nih.govnih.govresearchgate.net Although specific proteomic studies on this compound are not yet widely published, the methodologies are well-established and would be a logical next step in its research trajectory. neospherebiotechnologies.comsapient.bionih.gov

High-Throughput Screening Methodologies for this compound Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds against biological targets. nih.govjapsonline.combmglabtech.com This technology is essential for identifying initial "hits" that can be further developed into lead compounds. bmglabtech.comscirp.org HTS can be applied to this compound research in several ways, from screening for new analogs with enhanced activity to identifying its cellular targets.

The HTS process typically involves miniaturized assays in 96-, 384-, or even 1536-well plates, with automated liquid handling and robotic systems. nih.govbmglabtech.com A variety of detection methods are used, including fluorescence, luminescence, and mass spectrometry. nih.govbmglabtech.comnih.gov For a compound like this compound, HTS could be used to screen for its ability to inhibit the growth of a wide range of pathogenic bacteria or to modulate the activity of a specific enzyme. The data generated from HTS can then be used to build structure-activity relationships and to guide the chemical synthesis of more potent and selective analogs. nih.govjapsonline.com

Development of Novel Analytical Methods for this compound Detection and Characterization

The development of sensitive and specific analytical methods is crucial for the detection and characterization of this compound in various matrices. irjmets.comtandfonline.comijpsonline.com Traditional methods for antibiotic analysis include microbiological assays and immunoassays, but these can lack specificity and sensitivity. irjmets.com Modern analytical techniques, particularly those based on chromatography and mass spectrometry, offer significant advantages.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), are powerful tools for the identification and quantification of antibiotics. irjmets.comijpsonline.comresearchgate.net These methods provide high sensitivity and selectivity, allowing for the detection of trace amounts of compounds in complex samples. irjmets.comijpsonline.com Capillary electrophoresis (CE) is another valuable technique for antibiotic analysis. nih.gov While specific novel analytical methods for this compound are still emerging, the synthesis of this compound and its analogs has been reported, which is a prerequisite for the development of certified reference materials for analytical method validation. rsc.orgresearchgate.net The continued development of these advanced analytical methods will be essential for future research on this compound, including pharmacokinetic and metabolic studies. nih.govijpsonline.com

Future Directions and Unexplored Research Avenues

Expanding the Scope of Neosidomycin Biosynthetic Engineering

The biosynthesis of this compound, a rare indole (B1671886) N-glycoside antibiotic, presents a compelling target for biosynthetic engineering. researchgate.net While the biosynthetic gene clusters (BGCs) for many related aminoglycoside antibiotics like neomycin and kanamycin (B1662678) have been identified, the specific cluster for this compound remains to be fully characterized. rsc.orgresearchgate.net The discovery of related metabolites, such as the kahakamides from the actinomycete Nocardiopsis dassonvillei, underscores the need to clarify the biosynthetic pathways of these rare indole nucleosides to understand their formation and discover their complete biological functions. researchgate.neteolss.net

Future research should prioritize the identification, sequencing, and annotation of the this compound BGC. This would provide a genetic blueprint for its production. Once the BGC is known, modern synthetic biology and metabolic engineering techniques can be applied. nih.gov These approaches could include:

Heterologous Expression: Expressing the entire this compound BGC in a genetically tractable host, such as Streptomyces lividans, could enable more reliable production and facilitate engineering efforts, a strategy successfully used for the antituberculosis drug capreomycin. nih.gov

Precursor-Directed Biosynthesis: Supplying the fermentation culture with synthetic analogs of the indole or sugar moieties could lead to the creation of novel this compound derivatives.

Combinatorial Biosynthesis: Swapping or modifying key enzymatic domains within the biosynthetic assembly line, such as glycosyltransferases or tailoring enzymes, could generate a library of new compounds with altered structures and potentially improved activities. This has been proposed for other glycosylated natural products. frontiersin.org

Genome Mining: Searching genomic databases for similar BGCs could lead to the discovery of new, naturally occurring this compound analogs. ufl.edu

By manipulating the biosynthetic machinery, researchers can create a diverse pool of this compound derivatives, which is the first step toward a comprehensive structure-activity relationship (SAR) study and the development of optimized therapeutic leads.

Investigating Novel Biological Activities Beyond Antimicrobial Effects

Currently, the documented biological activity of this compound and its close relatives is primarily antibacterial. researchgate.net However, the broader pharmacological potential of this unique molecular scaffold is a significant unexplored research avenue. Many nucleoside analogs are foundational drugs in antiviral and anticancer therapy, suggesting that this compound may possess activities beyond its antibiotic function. researchgate.net Furthermore, indole-containing compounds are known to exhibit a wide range of biological effects, including cytotoxic and antiviral properties. nih.govnih.gov

A crucial future direction is the systematic screening of this compound for a wider range of biological activities. Key areas for investigation include:

Antiviral Activity: Testing against a panel of viruses, particularly those for which nucleoside analogs are effective treatments, such as Herpes Simplex Virus (HSV) or Human Immunodeficiency Virus (HIV). nih.govnih.gov The potential for a compound to act as an antiviral can be assessed through its ability to inhibit viral replication in cell culture, measured by its EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values to determine a selectivity index. ajol.infoscispace.com

Anticancer/Cytotoxic Activity: Screening against a diverse panel of human cancer cell lines is essential. One report suggests the mode of action for related compounds could involve topoisomerase I inhibition, a well-known anticancer target. researchgate.net Many natural products from marine microbes have demonstrated potent activity against human cancer cell lines. frontiersin.org

Anti-inflammatory Activity: Evaluating the potential of this compound to modulate inflammatory pathways, for instance, by measuring the inhibition of targets like cyclooxygenase (COX) enzymes or cytokine production (e.g., TNF-alpha). nih.govpreprints.org

Enzyme Inhibition: Broader screening against key enzyme families (e.g., kinases, proteases, phosphatases) could reveal entirely new mechanisms of action and therapeutic applications. researchgate.net

Discovering novel bioactivities would dramatically increase the value of the this compound scaffold and open up new lines of research and development.

Advanced Structural Biology Studies of this compound-Target Interactions

A fundamental gap in our understanding of this compound is the precise knowledge of its molecular target and mechanism of action. While it is known to be an antibiotic, the specific bacterial component it interacts with has not been elucidated. Other nucleoside antibiotics are known to inhibit critical cellular processes, such as cell wall synthesis by targeting enzymes like MraY, or protein synthesis by binding to the ribosome. researchgate.netnih.govnih.gov Indole-based antibiotics have been shown to target DNA, histidine kinases, or disrupt the proton motive force of the cell membrane. nih.govmdpi.comoup.com

Future research must focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screens with knockout libraries to identify the specific cellular protein or nucleic acid that this compound binds to in bacteria.

Structural Elucidation: Once the target is identified, advanced structural biology techniques like X-ray crystallography or cryogenic electron microscopy (cryo-EM) should be employed to solve the high-resolution structure of the this compound-target complex.

Obtaining a detailed, three-dimensional view of the binding site interaction would be transformative. It would reveal the key amino acid residues or nucleotide bases involved in the interaction, explain the basis of the compound's activity at a molecular level, and provide an invaluable template for structure-based drug design. This knowledge is critical for rationally designing more potent and selective this compound analogs.

Computational Chemistry and Molecular Modeling in this compound Research

In the absence of experimental structural data, and as a complement to it, computational chemistry and molecular modeling offer powerful tools to accelerate this compound research. biorxiv.orgmdpi.com These in silico methods can provide predictive insights into the behavior of this compound and guide experimental work, saving time and resources. researchgate.netimec-int.com

Key computational approaches to be applied include:

Molecular Docking: If a target protein is identified or hypothesized, molecular docking can predict the preferred binding pose and affinity of this compound within the active site. jpionline.orgmdpi.com This can be used to screen virtual libraries of this compound analogs to prioritize which derivatives to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-target complex over time, providing insights into the stability of the interaction and the role of solvent molecules. frontiersin.orgnih.gov This technique has been used to understand how mutations affect the binding of the related antibiotic, neomycin, to its RNA target. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can provide a highly accurate description of the electronic interactions within the binding site, which is crucial for understanding the catalytic mechanism of an enzyme or the precise nature of the binding forces. nih.gov

These computational studies can generate testable hypotheses about structure-activity relationships and mechanisms of action, guiding the rational design of new molecules with enhanced properties.

Collaborative Research Frameworks for Comprehensive Natural Product Studies

The comprehensive study of a natural product like this compound, from gene to potential drug, requires a wide range of expertise. A fragmented research approach is inefficient. Therefore, establishing collaborative research frameworks is a vital future direction.

Such frameworks should be modeled on successful existing initiatives like:

The CARBON Program (Consortium for Advancing Research on Botanicals and Other Natural Products): Supported by the NIH, this program fosters transdisciplinary collaboration to understand how natural products influence health. nih.gov

The National Center for Natural Products Research (NCNPR): This center demonstrates the power of creating a central repository of expertise and physical samples, fostering partnerships between academia, government, and industry. tandfonline.com

Open Knowledge Platforms like the LOTUS Initiative: These projects aim to create open, curated databases of natural products, facilitating data sharing, interoperability, and community-wide analysis to draw new biological and chemical insights. frontiersin.orgnih.gov

A "this compound Research Consortium" could bring together microbiologists for strain cultivation and fermentation, geneticists for BGC analysis and engineering, medicinal chemists for synthesis, pharmacologists for bioactivity screening, structural biologists for target elucidation, and computational chemists for modeling. ufl.edu Such a collaborative, multidisciplinary approach would accelerate progress, enhance the rigor of the research, and maximize the chances of translating fundamental discoveries about this compound into valuable applications.

Q & A

Q. How to design a meta-analysis framework for this compound’s efficacy data across disparate studies?

  • Methodological Answer: Standardize data extraction using PRISMA guidelines. Apply random-effects models to account for heterogeneity. Stratify analysis by pathogen type, study design, and resistance mechanisms. Use funnel plots to assess publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.